molecular formula C22H32N4O3S B2954229 N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-methoxybenzene-1-sulfonamide CAS No. 932363-64-9

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-methoxybenzene-1-sulfonamide

Cat. No.: B2954229
CAS No.: 932363-64-9
M. Wt: 432.58
InChI Key: CZCUICRGGNMITI-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-methoxybenzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a 4-methylpiperazine moiety, a dimethylamino-substituted phenyl group, and a methoxybenzenesulfonamide core. Its design integrates pharmacophores commonly associated with central nervous system (CNS) targeting, such as the piperazine ring (often linked to serotonin or dopamine receptor modulation) and sulfonamide groups (implicated in enzyme inhibition or receptor binding).

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O3S/c1-24(2)19-7-5-18(6-8-19)22(26-15-13-25(3)14-16-26)17-23-30(27,28)21-11-9-20(29-4)10-12-21/h5-12,22-23H,13-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCUICRGGNMITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of a suitable aromatic compound with dimethylamine under controlled conditions.

    Introduction of the Piperazine Ring: The intermediate is then reacted with a piperazine derivative, such as 4-methylpiperazine, to form the core structure.

    Sulfonamide Formation: Finally, the compound is sulfonated using a sulfonyl chloride derivative to introduce the methoxybenzene sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Containing Sulfonamides

Piperazine derivatives are prevalent in medicinal chemistry due to their versatility in receptor interactions. Below is a comparative analysis of structurally related compounds:

Compound Key Features Pharmacological Implications
Target Compound 4-Methylpiperazine, dimethylaminophenyl, methoxybenzenesulfonamide Potential CNS activity (e.g., serotonin/dopamine receptor modulation); enhanced basicity/solubility
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide () 2-Methoxyphenyl piperazine, nitro group, pyridyl benzamide Nitro group may confer electrophilic reactivity; pyridyl moiety could alter receptor selectivity
3e': 1-(2-Chloroethyl)-4-(3-methoxyphenyl)piperazine () 3-Methoxyphenyl piperazine, chloroethyl chain Chloroethyl group may enhance alkylation potential (e.g., covalent binding to receptors)
4-Chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide () Dual chlorophenyl sulfonamides, piperazine linker Chlorine substituents increase hydrophobicity; potential antimicrobial or kinase inhibition

Key Observations :

  • Substituent Effects: The target compound’s dimethylamino group (strong electron donor) contrasts with chloro (electron-withdrawing, ) or nitro (electron-deficient, ) groups, altering electronic profiles and binding affinities.
  • Piperazine Substitution : The 4-methylpiperazine in the target compound may reduce metabolic oxidation compared to unsubstituted piperazines (e.g., ) .
  • Solubility: The dimethylamino group’s basicity (pKa ~8–9) likely improves aqueous solubility relative to non-ionizable groups (e.g., methoxy in ) .
Methoxybenzenesulfonamide Derivatives

Simpler sulfonamides with methoxyaryl groups highlight the role of sulfonamide positioning and substitution:

Compound Structure Biological Relevance
N-(4-Methoxyphenyl)benzenesulfonamide () Methoxyphenyl directly attached to sulfonamide Antifungal/antibacterial activity (common sulfonamide motif)
N-[2-(4-Fluorophenyl)ethyl]-4-methoxy-3-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]benzene-1-sulfonamide () Dual sulfonamides, fluorophenyl, piperazine Fluorine enhances metabolic stability; dual sulfonamides may target enzymes (e.g., carbonic anhydrase)

Key Observations :

  • Methoxy Positioning : The target compound’s para-methoxy group on the benzenesulfonamide may optimize steric interactions with target proteins compared to ortho or meta substitutions (e.g., ) .
  • Dual Sulfonamides : Compounds like ’s derivative suggest synergistic effects from multiple sulfonamide groups, whereas the target compound’s single sulfonamide may prioritize selectivity .

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